molecular formula C9H12NO2D6Cl B602474 Gabapentin-d6 HCl CAS No. 1432061-73-8

Gabapentin-d6 HCl

Cat. No.: B602474
CAS No.: 1432061-73-8
M. Wt: 213.74
InChI Key:
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Description

Gabapentin-d6 Hydrochloride is the labelled salt of Gabapentin . Gabapentin is an amino acid structurally related to γ-Aminobutyric Acid, designed to cross the blood-brain barrier . It is used as an anticonvulsant . The molecular formula of Gabapentin-d6 HCl is C9H11D6NO2.HCl .


Molecular Structure Analysis

Gabapentin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . The molecular formula of Gabapentin is C9H17NO2 . The structural formula of Gabapentin is 1-(Aminomethyl)cyclohexane acetic acid .


Chemical Reactions Analysis

Gabapentin is sensitive to heat and mechanical stress, which can lead to intramolecular lactamization . The distance between the carboxyl group (C7) and amino group (N12) of Gabapentin is a key factor determining its chemical stability in the solid state .


Physical and Chemical Properties Analysis

Gabapentin is a white to off-white crystalline solid with a pKa1 of 3.7 and a pKa2 of 10.7 . It is freely soluble in water and both basic and acidic aqueous solutions . Gabapentin showed maximum absorbance at 217 nm with 0.1 N sodium hydroxide as solvent .

Scientific Research Applications

1. Transport Mechanisms in the Brain Gabapentin is known for its high and saturable permeability across the blood-brain barrier (BBB). A study revealed that gabapentin is a substrate for the influx transporter LAT1 in brain endothelial cells, demonstrating its selectivity for gabapentin at therapeutic concentrations. This insight is crucial for understanding gabapentin's transport mechanisms in the brain and its effectiveness in treating neurological conditions (Dickens et al., 2013).

2. Binding to Calcium Channel Subunit Gabapentin binds to the α2δ subunit of a calcium channel, as identified in a study that isolated and characterized a [3H]gabapentin-binding protein from pig cerebral cortex membranes. This finding suggests a unique mechanism of action, distinct from other antiepileptic agents, and implicates voltage-dependent calcium channels in gabapentin's pharmacological profile (Gee et al., 1996).

3. Modulation of GABAA Receptors Gabapentin increases the expression of δ subunit-containing GABAA (δGABAA) receptors, enhancing a tonic inhibitory conductance in various brain regions. This action contributes to gabapentin's anticonvulsant and analgesic effects, making it a potential therapeutic agent for disorders with reduced expression of δGABAA receptors (Yu et al., 2019).

4. Analytical Methods in Veterinary Medicine In veterinary medicine, especially in performance horses, gabapentin is considered a performance-enhancing substance. A study developed and validated a sensitive method for gabapentin detection in equine biological fluids, essential for pharmacokinetic and forensic studies (Lehner et al., 2007).

5. Influence on Presynaptic Calcium Influx and Synaptic Transmission Gabapentin was shown to inhibit K(+)-evoked increases in Ca(2+) in synaptosomes from rat hippocampus and neocortex, suggesting a selective inhibition of Ca(2+) influx in excitatory and inhibitory presynaptic terminals. This inhibition attenuates synaptic transmission, a crucial aspect of gabapentin's anticonvulsant and analgesic properties (van Hooft et al., 2002).

Mechanism of Action

Target of Action

Gabapentin-d6 HCl, commonly known as Gabapentin, primarily targets the alpha-2-delta-1 subunit of voltage-gated calcium channels . These channels are located throughout the brain and are crucial for the transmission of signals .

Mode of Action

Instead, it binds with high affinity to the alpha-2-delta-1 subunit of voltage-gated calcium channels . This binding is believed to modulate the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception .

Biochemical Pathways

The effect of Gabapentin is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit . This calcium channel is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn . The precise mechanism through which Gabapentin interacts with Cavα2δ subunits and how these interactions lead to an alteration of calcium channel trafficking are still being studied .

Pharmacokinetics

Gabapentin is absorbed from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent . The apparent oral clearance is directly proportional to creatinine clearance . The half-life of Gabapentin in adults with normal renal function is between 5 to 7 hours, and this increases with decreased renal function .

Result of Action

Gabapentin is an anticonvulsant medication used in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures . It has been found to be effective in treating sleep disorders such as insomnia and restless legs syndrome that are the result of an underlying illness .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, renal function significantly impacts the pharmacokinetics of Gabapentin, with decreased renal function leading to increased half-life . Furthermore, the presence of other medications can also influence the action of Gabapentin, as it has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .

Safety and Hazards

Gabapentin can cause life-threatening breathing problems, especially if you already have a breathing disorder or if you use other medicines that can make you drowsy or slow your breathing . Some people have thoughts about suicide while taking seizure medicine . Seizures may increase if you stop using Gabapentin suddenly .

Future Directions

Gabapentin is officially indicated for the treatment of postherpetic neuralgia in adults and for the adjunctive treatment of partial-onset seizures, with or without secondary generalization, in patients 3 years of age and older . Despite RCTs documenting the adverse events of Gabapentinoids on the nervous system, there was no evidence of Gabapentinoid use leading to addiction, suggesting an urgent need to design studies investigating their abusive potential .

Biochemical Analysis

Biochemical Properties

Gabapentin-d6 HCl is known to interact physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . These interactions play a crucial role in its biochemical reactions . This compound does not interact with the Cavα2δ-3 and Cavα2δ-4 subunits .

Cellular Effects

This compound exhibits several distinct pharmacological activities, including blocking the excitatory influx of calcium, reducing the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation, inhibiting glutamate release, interfering with the activation of NMDA receptors, enhancing GABA synthesis, and increasing cell-surface expression of δGABA_A receptors . These activities contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium . This leads to a reduction in the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . It also inhibits glutamate release and interferes with the activation of NMDA receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound enhances the function of glutamic acid decarboxylase (GAD), responsible for synthesizing GABA, and inhibits GABA-transaminase, responsible for its degradation, but only at high concentrations .

Dosage Effects in Animal Models

In animal models, this compound has been found to be useful in the treatment of epilepsy, as well as chronic, neuropathic, and post-operative pain and anxiety . Further trials and pharmacokinetic studies are needed for the definition of an effective dosage regimen .

Metabolic Pathways

This compound is involved in the GABA synthetic pathway . It enhances the function of glutamic acid decarboxylase (GAD), responsible for synthesizing GABA, and inhibits GABA-transaminase, responsible for its degradation .

Transport and Distribution

This compound is known to interact physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . These interactions play a crucial role in its transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is highly dependent on the cell type . For example, in T lymphocytes of the immune system, nuclear translocation of this compound has been linked to the activation of T-cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gabapentin-d6 HCl involves the deuteration of Gabapentin followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Gabapentin", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Gabapentin is dissolved in D2O and heated under reflux with NaOH to exchange the hydrogen atoms with deuterium atoms.", "The resulting solution is cooled and acidified with HCl to form Gabapentin-d6.", "Gabapentin-d6 is then dissolved in ethanol and reacted with HCl to form Gabapentin-d6 HCl.", "The product is isolated by filtration and drying." ] }

CAS No.

1432061-73-8

Molecular Formula

C9H12NO2D6Cl

Molecular Weight

213.74

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

60142-95-2 (unlabelled)

Synonyms

Gabapentin-d6 Hydrochloride;  1-(Aminomethyl)cyclohexane-d6-acetic Acid Hydrochloride

tag

Gabapentin

Origin of Product

United States

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